molecular formula C20H22N2O4S2 B2837453 N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448043-37-5

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2837453
CAS No.: 1448043-37-5
M. Wt: 418.53
InChI Key: OFLJUYGRHZPZNL-UHFFFAOYSA-N
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Description

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-amino-3-methylbenzenesulfonamide with furan-3-ylmethyl chloride in the presence of a base such as triethylamine.

    Alkylation: The intermediate is then reacted with 2-(thiophen-2-yl)ethyl bromide under basic conditions to introduce the thiophene group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
  • N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methylphenyl)acetamide

Uniqueness

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity

Biological Activity

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a furan ring, a thiophene moiety, and a sulfonamide backbone, which contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H22N4O3S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness arises from the combination of heterocyclic rings and functional groups that enhance its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Activity : It has shown potential as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases such as neurodegenerative disorders and metabolic syndromes. Modifications to its sulfonamide moiety can enhance its inhibitory potency against NLRP3 while minimizing cytotoxicity .
  • Antibacterial Properties : Compounds containing furan and thiophene derivatives have demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .
  • Anticancer Potential : Research indicates that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves the inhibition of enzymes critical for cell proliferation and survival .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Antibacterial Activity : A derivative of furan exhibited significant action against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests that modifications to the furan structure can enhance antibacterial efficacy .
  • Inflammasome Inhibition : A study demonstrated that specific structural changes in sulfonamide derivatives could lead to improved selectivity and potency against the NLRP3 inflammasome. This research underscores the importance of structural optimization in developing effective anti-inflammatory agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(furan-3-ylmethyl)-4-nitrobenzenesulfonamideFuran ring + nitro groupModerate anti-inflammatoryNitro group may enhance solubility
4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamideThiophene + nitro groupReduced potency against NLRP3Nitro substitution affects potency
N-(pyridin-2-ylmethyl)-benzenesulfonamidePyridine instead of furanAntiviral activity against H5N1Different heteroaromatic core influences activity

This comparison highlights how variations in substituents and core structures can lead to significant differences in biological activity while maintaining a similar framework characteristic of sulfonamides.

Properties

IUPAC Name

N-[4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-15-12-18(21-16(2)23)5-6-20(15)28(24,25)22(13-17-8-10-26-14-17)9-7-19-4-3-11-27-19/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJUYGRHZPZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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